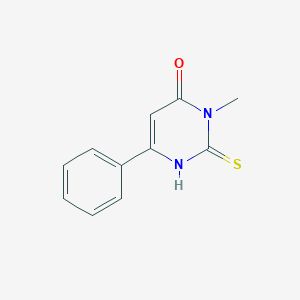
2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline is a compound that features a nitro group, an aniline moiety, and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline typically involves the reaction of 2-nitroaniline with a thiazole derivative. One common method is the nucleophilic substitution reaction where 2-nitroaniline reacts with 4-chloromethylthiazole under basic conditions to form the desired product. The reaction is usually carried out in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Condensation: The thiazole ring can undergo condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: Formation of 2-amino-N-(1,3-thiazol-4-ylmethyl)aniline.
Substitution: Formation of nitro-substituted or halogen-substituted derivatives.
Condensation: Formation of Schiff bases with various aldehydes or ketones.
Applications De Recherche Scientifique
2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.
Industry: Utilized in the synthesis of dyes, pigments, and other materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline depends on its application. In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-nitroaniline: Lacks the thiazole ring, making it less versatile in certain applications.
4-chloromethylthiazole: Lacks the nitro and aniline groups, limiting its biological activity.
2-amino-N-(1,3-thiazol-4-ylmethyl)aniline:
Uniqueness
2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline is unique due to the combination of its functional groups. The presence of both the nitro group and the thiazole ring provides a balance of reactivity and stability, making it suitable for a wide range of chemical reactions and applications. Its ability to undergo various modifications also enhances its utility in drug design and materials science.
Propriétés
Formule moléculaire |
C10H9N3O2S |
|---|---|
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C10H9N3O2S/c14-13(15)10-4-2-1-3-9(10)11-5-8-6-16-7-12-8/h1-4,6-7,11H,5H2 |
Clé InChI |
JWVGQNJAAWNFAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NCC2=CSC=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(1,7-Naphthyridin-5-yl)pyrazolo[3,4-b]pyridin-1-yl]benzenesulfonamide](/img/structure/B13876906.png)
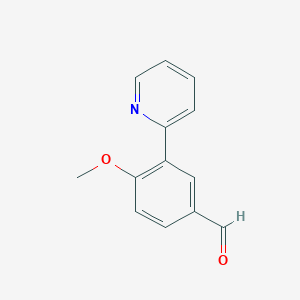
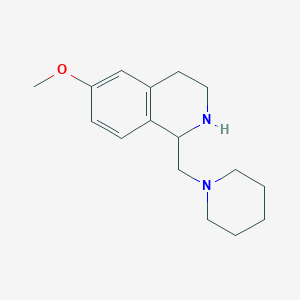
![2-Piperazin-1-yl-1-[4-(trifluoromethyl)phenyl]-ethanone](/img/structure/B13876939.png)
![1-[2-(2-Chloroethoxy)phenyl]ethan-1-one](/img/structure/B13876944.png)
![4-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}cyclohexanone](/img/structure/B13876945.png)


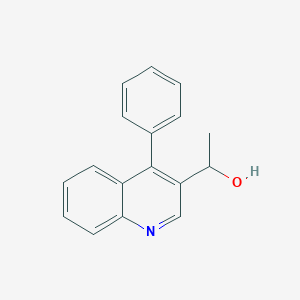
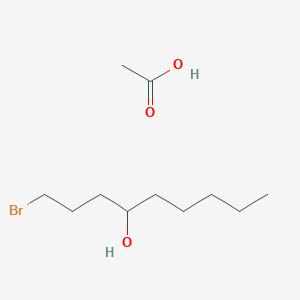

![Ethyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate](/img/structure/B13876983.png)

